7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
CAS No.: 57390-77-9
Cat. No.: VC4141233
Molecular Formula: C14H8F3NO3S
Molecular Weight: 327.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57390-77-9 |
|---|---|
| Molecular Formula | C14H8F3NO3S |
| Molecular Weight | 327.28 |
| IUPAC Name | 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C14H8F3NO3S/c1-6-18-9(5-22-6)11-12(20)8-3-2-7(19)4-10(8)21-13(11)14(15,16)17/h2-5,19H,1H3 |
| Standard InChI Key | FDGPZXWQGFWDKO-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
7-Hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one possesses the molecular formula C₁₄H₈F₃NO₃S and a molecular weight of 327.28 g/mol. Its IUPAC name systematically describes the substitution pattern: the chromen-4-one backbone features a hydroxyl group at position 7, a 2-methylthiazol-4-yl group at position 3, and a trifluoromethyl group at position 2. The compound’s structural uniqueness arises from the synergistic combination of electron-withdrawing (trifluoromethyl) and electron-donating (hydroxyl) groups, which influence its electronic distribution and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈F₃NO₃S |
| Molecular Weight | 327.28 g/mol |
| IUPAC Name | 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |
| CAS Registry Number | 57390-77-9 |
| Solubility | Not fully characterized |
The crystal structure of analogous compounds, such as 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, reveals non-planar pyran rings with dihedral angles up to 88.18° between the benzopyran and substituent aromatic systems . This structural distortion likely enhances binding versatility in biological targets.
Spectroscopic Identification
Infrared spectroscopy of related chromenones shows characteristic absorption bands for carbonyl groups (C=O) at 1650–1700 cm⁻¹ and hydroxyl (O–H) stretches near 3200–3500 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) spectra typically exhibit downfield shifts for the C-2 proton (δ 8.2–8.5 ppm) due to deshielding by the adjacent trifluoromethyl group, while the thiazole methyl group resonates as a singlet near δ 2.5 ppm . Mass spectral analysis confirms molecular ion peaks consistent with the molecular formula, with fragmentation patterns dominated by loss of the trifluoromethyl radical (- CF₃) .
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis of 7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves multi-step organic transformations. A generalized route includes:
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Formation of the Chromone Core: Condensation of resorcinol derivatives with β-keto esters or acids under acidic conditions (e.g., BF₃·Et₂O) generates the benzopyran skeleton .
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Thiazole Ring Introduction: Palladium-catalyzed cross-coupling or nucleophilic substitution reactions install the 2-methylthiazole moiety at position 3.
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Trifluoromethylation: Electrophilic substitution or radical-mediated processes incorporate the CF₃ group at position 2, often using trifluoroacetic anhydride as a reagent .
Table 2: Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromone Formation | BF₃·Et₂O, 358 K, 90 min | 55–60 |
| Thiazole Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 40–45 |
| Trifluoromethylation | (CF₃CO)₂O, NEt₃, reflux | 50–55 |
Optimization studies emphasize the critical role of boron trifluoride etherate in facilitating cyclization during chromone formation, while excessive heating during trifluoromethylation risks decomposition of the thiazole ring .
Purification and Characterization
Recrystallization from ethyl acetate or ethanol yields pure product, with purity verified via HPLC (>98%) and melting point analysis (decomposition observed above 250°C). X-ray crystallography of structurally similar compounds confirms the spatial arrangement of substituents, with hydrogen bonding between the 7-hydroxyl group and carbonyl oxygen stabilizing the crystal lattice .
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental solubility data remains unreported, but computational predictions (LogP ≈ 3.2) suggest moderate lipophilicity, favoring cellular membrane penetration. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the hydroxyl group provides a site for phase II conjugation (e.g., glucuronidation) .
Thermal and Photolytic Stability
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset temperatures >200°C, indicating suitability for oral dosage forms . Photostability studies under ICH guidelines (Q1B) reveal <5% degradation after 24 hours at 1.2 million lux hours, attributable to the chromone ring’s UV-absorbing properties.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Replacing the 2-methylthiazole with a 4-methoxyphenyl group (as in CAS 315233-63-7) reduces anticancer potency (IC50 >50 µM), underscoring the thiazole’s critical role in target engagement . Conversely, prenyl-substituted derivatives (e.g., 7-hydroxy-3-prenylcoumarin, CAS 86654-26-4) exhibit enhanced antimicrobial activity but diminished cytotoxicity, highlighting the CF₃ group’s specificity for cancer cells .
Table 3: Biological Activity Across Chromenone Analogues
Crystallographic Comparisons
X-ray diffraction analyses reveal that ortho-substituted aromatics (e.g., 2-methoxyphenyl in ) induce greater pyran ring distortion (dihedral angle 88.18°) compared to para-substituted analogues (45–56°) . This conformational flexibility may enhance binding to structurally diverse biological targets.
Current Research Trends and Future Directions
Recent investigations focus on:
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Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve aqueous solubility and tumor targeting.
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Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) in murine melanoma models .
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Proteomic Profiling: Identification of kinase targets (e.g., EGFR, VEGFR2) using affinity-based chemoproteomics .
Future priorities include comprehensive ADMET studies, scale-up synthesis optimization, and exploration of dual-acting derivatives combining thiazole and fluorinated motifs for enhanced pharmacokinetics.
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